molecular formula C15H19N5O7 B1682459 Triacetylganciclovir CAS No. 86357-14-4

Triacetylganciclovir

Cat. No. B1682459
CAS RN: 86357-14-4
M. Wt: 381.34 g/mol
InChI Key: PEZKHGVZZSQDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacetylganciclovir is a white to light yellow solid with good solubility . It has high chemical stability and remains stable for a long time under storage conditions . It is primarily used in medical applications as precursors to antiviral drugs .


Synthesis Analysis

The preparation of Triacetylganciclovir is complex. A common preparation method is to react ganciclovir and acetoacetic acid to produce ganciclovir ester, which is then converted to Triacetylganciclovir by transesterification . Another synthesis method involves using monoacetylguanine and 1,3-dihalo-2-(acetoxylmethoxy) propane as raw materials to be reacted in a solvent at 100 to 150 DEG C in the presence of a catalyst .


Molecular Structure Analysis

Triacetylganciclovir has a molecular formula of C15H19N5O7 . The crystal and molecular structures of two hydrated forms, the hydrochloride salt, and two pro-drug derivatives (i.e., the tri-N2,O,O-acetyl and di-O-acetyl) have been successfully unveiled from powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction studies .


Chemical Reactions Analysis

The analysis of the action mechanism of known antiviral drugs concluded that they can increase the cell’s resistance to a virus, suppress the virus adsorption in the cell or its diffusion into the cell and its deproteinisation process in the cell along with antimetabolites that cause the inhibition of nucleic acids synthesis .


Physical And Chemical Properties Analysis

Triacetylganciclovir has a molar mass of 381.34 . It has a density of 1.50 and a melting point of 174 °C . It is slightly soluble in DMSO and methanol when heated .

Scientific Research Applications

Antiviral Drug Development

Triacetylganciclovir, as a derivative of ganciclovir, has been studied in the context of antiviral drug development. Although the specific research on Triacetylganciclovir is limited, insights can be drawn from studies on ganciclovir and its derivatives. For instance, a study on "An in silico‐designed flavone derivative, 6‐fluoro‐4′‐hydroxy‐3′,5′‐dimetoxyflavone, has a greater anti‐human cytomegalovirus effect than ganciclovir in infected cells" demonstrated that modifications to compounds like ganciclovir can result in derivatives with enhanced antiviral activity against human cytomegalovirus (HCMV) (Fujimoto et al., 2018).

Gene Directed Enzyme/Prodrug Therapy

Triacetylganciclovir may also have potential applications in gene-directed enzyme/prodrug therapy (GDEPT). This approach involves the delivery of a gene encoding an enzyme that converts a prodrug like ganciclovir into a potent cytotoxin, selectively targeting tumor cells. A review of GDEPT strategies, including the use of ganciclovir, provides insights into the potential application of triacetylganciclovir in this area (Greco & Dachs, 2001).

Antiviral Drug Resistance Studies

Understanding the mechanisms of antiviral drug resistance is crucial in developing effective therapies. Triacetylganciclovir, being related to ganciclovir, might be relevant in this context. A study on "Antiviral Drug Resistance of Human Cytomegalovirus" provides insights into the resistance mechanisms against drugs like ganciclovir, which could be applicable to triacetylganciclovir (Lurain & Chou, 2010).

Combination Therapies

Research on combination therapies involving ganciclovir might offer insights into the potential use of triacetylganciclovir. For instance, a study on "Synergistic effects by combination of ganciclovir and tricin on human cytomegalovirus replication in vitro" explores how combining ganciclovir with other compounds enhances its antiviral effectiveness, a strategy that might be explored with triacetylganciclovir (Yamada et al., 2016).

Pharmacokinetic Studies

Studies on the pharmacokinetics of ganciclovir derivatives are essential for understanding the absorption, distribution, metabolism, and excretion of these drugs. Research on "Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment" provides insights into how ganciclovir derivatives could be formulated for specific therapeutic applications, relevant to triacetylganciclovir (Wang et al., 2017).

properties

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKHGVZZSQDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436089
Record name Triacetylganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacetylganciclovir

CAS RN

86357-14-4
Record name N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86357-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetylganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacetylganciclovir
Reactant of Route 2
Reactant of Route 2
Triacetylganciclovir
Reactant of Route 3
Reactant of Route 3
Triacetylganciclovir
Reactant of Route 4
Reactant of Route 4
Triacetylganciclovir
Reactant of Route 5
Reactant of Route 5
Triacetylganciclovir
Reactant of Route 6
Reactant of Route 6
Triacetylganciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.